molecular formula C17H18N4O3 B5798157 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine

1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5798157
M. Wt: 326.35 g/mol
InChI Key: OGLDHXJIOZYGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine, also known as MNBP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNBP is a piperazine derivative that has shown promise as a tool for studying the mechanisms of various physiological and biochemical processes. In

Scientific Research Applications

1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been used in a variety of scientific research applications, including studies of G protein-coupled receptors (GPCRs), which are involved in many physiological processes. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to selectively bind to certain GPCRs, making it a useful tool for studying their function. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has also been used in studies of ion channels, which are involved in the regulation of cellular activity. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to modulate the activity of certain ion channels, making it a useful tool for studying their function as well.

Mechanism of Action

The mechanism of action of 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to involve the modulation of GPCR and ion channel activity. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to selectively bind to certain GPCRs and modulate their activity, which can affect downstream signaling pathways. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has also been shown to modulate the activity of certain ion channels, which can affect the flow of ions across cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine are varied and depend on the specific GPCRs and ion channels it interacts with. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which can affect mood and behavior. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has also been shown to modulate the activity of ion channels involved in pain perception, making it a potential tool for studying pain pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine in lab experiments include its selectivity for certain GPCRs and ion channels, which allows for more precise studies of their function. 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine is also relatively easy to synthesize and purify, making it accessible to researchers. The limitations of using 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine. One area of interest is the development of 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine derivatives with improved selectivity and potency for specific GPCRs and ion channels. Another area of interest is the use of 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine in studies of pain pathways, as it has shown promise in modulating the activity of ion channels involved in pain perception. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine involves the reaction of 3-methyl-4-nitrobenzoic acid with 2-pyridinecarboxaldehyde in the presence of piperazine and a suitable solvent. The reaction produces 1-(3-methyl-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine as a yellow crystalline solid with a melting point of 181-183°C.

properties

IUPAC Name

(3-methyl-4-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-13-12-14(5-6-15(13)21(23)24)17(22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLDHXJIOZYGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-4-nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

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